molecular formula C8H8ClNO4S B13529784 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13529784
M. Wt: 249.67 g/mol
InChI Key: AYTCJTUADJQNIK-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride can be synthesized through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the ortho position.

    1-(3-Nitrophenyl)propane-1-sulfonyl chloride: Similar structure but with a longer alkyl chain.

Uniqueness

1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group provides distinct electronic effects compared to the ortho and para positions, making it a valuable compound in selective organic transformations .

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

1-(3-nitrophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3

InChI Key

AYTCJTUADJQNIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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